[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate
CAS No.: 167906-74-3
Cat. No.: VC0158496
Molecular Formula: C32H44O13
Molecular Weight: 636.691
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167906-74-3 |
|---|---|
| Molecular Formula | C32H44O13 |
| Molecular Weight | 636.691 |
| IUPAC Name | [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
| Standard InChI | InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1 |
| Standard InChI Key | PWYWKQLSVHAYNO-KGEPRWODSA-N |
| SMILES | CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
| Appearance | Powder |
Introduction
Chemical Properties and Structure
The compound [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate is characterized by a complex molecular structure with specific stereochemistry and functional groups that contribute to its chemical properties and biological activities. The compound possesses a molecular formula of C32H44O13 and a molecular weight of 636.691 g/mol. The structural complexity of this compound is reflected in its IUPAC name, which specifies the stereochemistry at multiple chiral centers (1R, 2S, 3E, 5S, 7S, 8Z, 10R, 13S) and details the arrangement of functional groups around the bicyclic core.
Structure and Chemical Identity
The structure of Taxachitriene A features a bicyclo[9.3.1]pentadeca-3,8,11-triene skeleton with five acetyloxy groups (penta-acetyloxy), one hydroxy group, and four methyl substituents. The compound contains multiple stereogenic centers, contributing to its structural complexity and specificity in biological interactions. The configuration of the double bonds, indicated as 3E and 8Z, further defines the three-dimensional structure of the molecule.
The chemical identity of this compound can be precisely represented using standard chemical notations:
| Identifier | Value |
|---|---|
| CAS Number | 167906-74-3 |
| Molecular Formula | C32H44O13 |
| Molecular Weight | 636.691 g/mol |
| InChI | InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1 |
| SMILES | CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
This structural information provides the foundation for understanding the compound's physical properties, chemical reactivity, and biological functions.
The presence of multiple acetyloxy groups (acetate esters) contributes to the compound's lipophilicity, while the hydroxy group provides a site for hydrogen bonding. These features influence the compound's solubility profile, with potential implications for its bioavailability and pharmacokinetic properties. The bicyclic core structure, characteristic of taxane diterpenoids, provides rigidity to the molecule, which may be important for its specific biological activities.
Natural Sources and Isolation
Taxachitriene A, characterized by the IUPAC name [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate, is a natural product found primarily in plants of the Taxus genus, particularly Taxus cuspidata and Taxus chinensis. These yew species, native to Eastern Asia, have been traditional sources of bioactive compounds with medicinal properties. The compound's presence in these plant species suggests ecological roles potentially related to plant defense mechanisms against herbivores and pathogens.
Mechanism of Action
Molecular Interactions
Based on the structural features of Taxachitriene A and knowledge of related taxanes, several potential molecular interactions can be postulated:
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Tubulin Binding: Like other taxanes, Taxachitriene A may bind to β-tubulin subunits, affecting microtubule dynamics. The specific binding site would likely involve the hydrophobic pocket of β-tubulin, with the compound's acetyloxy groups and bicyclic core contributing to binding affinity and specificity.
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Cellular Membrane Interactions: The lipophilic nature of Taxachitriene A, conferred by its multiple acetyloxy groups, suggests potential interactions with cellular membranes. These interactions could affect membrane fluidity, permeability, or the function of membrane-associated proteins.
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Enzyme Inhibition: The complex structure of Taxachitriene A might enable interactions with various enzymes involved in cellular processes. Potential targets could include kinases, phosphatases, or enzymes involved in cellular metabolism.
Cellular Effects
At the cellular level, Taxachitriene A might induce effects such as:
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Cell Cycle Disruption: By affecting microtubule dynamics, the compound could disrupt mitotic spindle formation, leading to cell cycle arrest, particularly at the G2/M phase.
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Apoptosis Induction: Taxachitriene A might trigger programmed cell death through multiple pathways, including the intrinsic (mitochondrial) pathway, potentially involving cytochrome c release and caspase activation.
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Cellular Stress Responses: The compound could induce cellular stress responses, such as the unfolded protein response or oxidative stress, contributing to its cytotoxic effects.
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Immunomodulation: At the cellular level, Taxachitriene A might affect immune cell function, including cytokine production, cell migration, or antigen presentation.
These potential mechanisms of action provide a framework for understanding how Taxachitriene A might exert its biological effects, although specific mechanistic studies would be needed to confirm these hypotheses and elucidate the precise molecular interactions involved.
Comparison with Related Compounds
Taxachitriene A, defined by the IUPAC name [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate, belongs to a diverse family of taxane diterpenoids. Comparing this compound with structurally related compounds provides insights into structure-activity relationships and highlights the unique features of Taxachitriene A within this chemical class.
Structural Relationships
Taxachitriene A shares structural similarities with several related compounds, including Taxachitriene B (CAS No.: 167906-75-4), which differs in its exact stereochemistry and functional group arrangements. The structural relationship between these compounds is evident in their shared bicyclic core and similar pattern of acetyloxy and hydroxy substitutions.
| Compound | Structural Features | CAS No. | Key Differences from Taxachitriene A |
|---|---|---|---|
| Taxachitriene A | Bicyclic taxane diterpenoid with penta-acetyloxy, hydroxy, and methyl substituents | 167906-74-3 | Reference compound |
| Taxachitriene B | Bicyclic taxane diterpenoid with tetra-acetyloxy groups | 167906-75-4 | Different acetyloxy arrangement; potential differences in stereochemistry |
| Tasumatrol L | 21-carbon taxane ester | 847835-17-0 | Different carbon skeleton size; found in Taxus sumatrana |
| Taxezopidine G | Naturally occurring taxane from Japanese yew | 205440-22-8 | Isolated from different source (Taxus cuspidata seeds and stems) |
This structural diversity within the taxane family highlights the importance of specific stereochemistry and functional group arrangements for biological activity, with even minor structural variations potentially leading to significant differences in bioactivity profiles.
Research Applications
The compound [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate (Taxachitriene A) has several potential research applications stemming from its complex structure and biological activities. These applications span multiple scientific disciplines and highlight the compound's value in both basic and applied research.
Pharmaceutical Research
Taxachitriene A holds significant potential in pharmaceutical research, particularly in the development of new therapeutic agents:
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Drug Discovery: The compound serves as a lead structure for the development of novel therapeutic agents, particularly in oncology. Its complex structure provides a template for medicinal chemists to design analogues with enhanced activity, improved pharmacokinetic properties, or reduced toxicity.
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Structure-Activity Relationship Studies: Taxachitriene A offers opportunities for structure-activity relationship (SAR) investigations, where systematic modifications of its structure can reveal the functional groups critical for biological activity. These studies could guide the rational design of more effective derivatives.
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Combination Therapy Research: Investigating the combinatorial effects of Taxachitriene A with established therapeutic agents could reveal synergistic interactions with potential clinical applications. Such studies might identify lower-dose regimens that maintain efficacy while reducing adverse effects.
Biological Research
In biological research, Taxachitriene A offers several applications:
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Cell Biology: The compound can be used to study cellular responses to microtubule-targeting agents, including effects on cytoskeletal organization, cell division, and intracellular transport.
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Cancer Biology: Taxachitriene A provides a tool for investigating cancer cell resistance mechanisms to taxane-like compounds, potentially revealing new therapeutic targets or strategies to overcome resistance.
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Immunology: The potential immunomodulatory effects of Taxachitriene A make it valuable for studying immune system regulation, including cytokine signaling and immune cell function.
These diverse research applications highlight the scientific significance of Taxachitriene A beyond its potential therapeutic uses, underscoring its value as a research tool across multiple disciplines.
Future Directions
The future research landscape for [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate (Taxachitriene A) encompasses several promising directions that could expand our understanding of this compound and enhance its potential applications. These future directions span multiple scientific disciplines and represent opportunities for significant advancement in both basic and applied research.
Structural and Chemical Investigations
Future research in structural and chemical aspects of Taxachitriene A could focus on:
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Total Synthesis Development: Establishing efficient synthetic routes to Taxachitriene A would facilitate access to the compound and enable the production of structural analogues. Such synthetic approaches would overcome limitations associated with natural source extraction and could provide environmentally sustainable access to this compound.
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Structure-Activity Relationship Refinement: Systematic modification of specific functional groups in Taxachitriene A could reveal the structural elements critical for its various biological activities. This knowledge would guide the design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
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Advanced Analytical Characterization: Employing cutting-edge analytical techniques, such as cryogenic electron microscopy (cryo-EM) or advanced NMR methodologies, could provide deeper insights into the three-dimensional structure of Taxachitriene A and its interactions with molecular targets.
Biological Activity Exploration
Expanding the understanding of Taxachitriene A's biological activities represents a significant area for future research:
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Comprehensive Anticancer Screening: Evaluating Taxachitriene A against a diverse panel of cancer cell lines, including drug-resistant variants, would provide a more complete profile of its anticancer potential and guide clinical development.
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Mechanism of Action Elucidation: Detailed studies employing techniques such as proteomics, metabolomics, and transcriptomics could reveal the precise molecular mechanisms underlying Taxachitriene A's biological effects, potentially uncovering novel cellular targets or pathways.
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In Vivo Efficacy and Toxicity Studies: Assessing the efficacy and safety of Taxachitriene A in appropriate animal models would provide critical information for evaluating its therapeutic potential and identifying potential adverse effects.
Pharmaceutical Development
Advancing Taxachitriene A toward potential pharmaceutical applications involves several important research directions:
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Formulation Development: Creating suitable formulations to enhance the solubility, stability, and bioavailability of Taxachitriene A would be essential for its development as a therapeutic agent. This might include exploring novel drug delivery systems such as nanoparticles, liposomes, or targeted delivery approaches.
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Combination Therapy Optimization: Investigating synergistic interactions between Taxachitriene A and established therapeutic agents could lead to more effective treatment strategies with reduced toxicity. Such combinations might be particularly valuable in overcoming drug resistance in cancer therapy.
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Sustainable Production Approaches: Developing biotechnological methods for producing Taxachitriene A, such as plant cell culture or engineered microorganisms, could provide sustainable sources of the compound for research and potential commercial applications.
These future research directions highlight the multidisciplinary nature of Taxachitriene A research and underscore the compound's potential significance in advancing scientific knowledge and therapeutic applications. Collaborative efforts across chemistry, biology, and pharmaceutical sciences will be essential for realizing the full potential of this complex natural product.
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